molecular formula C7H15NO2 B2566231 Methyl 3-(isopropylamino)propanoate CAS No. 42313-51-9

Methyl 3-(isopropylamino)propanoate

Cat. No. B2566231
CAS RN: 42313-51-9
M. Wt: 145.202
InChI Key: CDMLINZNKOVCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04294832

Procedure details

8.6 g of methyl acrylate are added dropwise to 5.9 g of isopropylamine under ice-cooling and stirring. The mixture is further stirred at room temperature for 5 hours. Then, the reaction mixture is distilled under reduced pressure. 12.3 g of methyl 3-isopropylaminopropionate are thereby obtained as a colorless oil. Yield: 84.5%
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH:7]([NH2:10])([CH3:9])[CH3:8]>>[CH:7]([NH:10][CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)(C)N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture is further stirred at room temperature for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Then, the reaction mixture is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.